N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide
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Overview
Description
N-(4-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Research by Carlsen (1998) explored the benzylation of alcohols and phenols using a related compound, demonstrating its utility in synthesizing 4-methoxybenzyl ethers, showcasing a methodology that could potentially apply to similar compounds for protecting group strategies or synthetic intermediates (Carlsen, 1998).
Medicinal Chemistry and Drug Development
- Mokrov et al. (2019) designed and synthesized a group of linear methoxyphenyltriazaalkanes with cardiotropic activity in rodents, highlighting the potential of methoxybenzyl derivatives in developing cardiovascular drugs. The study identified compounds with anti-ischemic, antiarrhythmic, and antifibrillatory activities, suggesting a framework for evaluating similar compounds in therapeutic contexts (Mokrov et al., 2019).
Analytical Toxicology
- Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, focusing on metabolism, plasma protein binding, and detectability in standard urine screening approaches. Although the study did not specifically mention the compound , it underscores the importance of understanding the metabolic pathways and toxicological profiles of novel synthetic compounds, including those with methoxybenzyl groups (Richter et al., 2019).
Mechanism of Action
Target of Action
N’-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a thiophene-based compound . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are known to interact with a variety of biological targets . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-15-8-6-14(7-9-15)12-21-19(23)20(24)22-13-17(16-4-2-10-28-16)30(25,26)18-5-3-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBJLXWNDZDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide |
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